5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909294-13-8
VCID: VC7382342
InChI: InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1
SMILES: CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride

CAS No.: 1909294-13-8

Cat. No.: VC7382342

Molecular Formula: C8H16Cl2N4O

Molecular Weight: 255.14

* For research use only. Not for human or veterinary use.

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride - 1909294-13-8

Specification

CAS No. 1909294-13-8
Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14
IUPAC Name 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
Standard InChI InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1
Standard InChI Key IRJIHHIIELNCIT-VJBFUYBPSA-N
SMILES CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule comprises two interconnected heterocycles:

  • A pyrrolidine ring substituted with a methoxy group at the 4-position

  • A 1,2,4-triazole ring methylated at the 3-position

The stereochemical arrangement at C2 (S-configuration) and C4 (R-configuration) creates distinct spatial orientations that govern molecular recognition processes. X-ray crystallographic analyses of analogous compounds reveal chair conformations in the pyrrolidine ring, with the methoxy group adopting equatorial positions to minimize steric strain.

Salt Formation and Stabilization

As a dihydrochloride salt, the compound exists as a zwitterionic species in aqueous media. Protonation occurs preferentially at the triazole ring's N1 and N4 positions, as evidenced by pKa measurements of similar triazoles (N1 pKa ≈ 2.3; N4 pKa ≈ 4.1). This dual protonation enhances water solubility (>50 mg/mL at 25°C) while maintaining stability in solid-state formulations.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₆Cl₂N₄O
Molecular Weight255.14 g/mol
IUPAC Name5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
InChI KeyIRJIHHIIELNCIT-VJBFUYBPSA-N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis Protocol

Industrial production employs a six-stage sequence:

Stage 1: Pyrrolidine Precursor Synthesis
(2S,4R)-4-Methoxypyrrolidine is prepared via asymmetric hydrogenation of a substituted pyrroline using a Ru-BINAP catalyst (≥98% ee).

Stage 2: Triazole Ring Formation
Cyclization of thiosemicarbazide derivatives under acidic conditions generates the 1,2,4-triazole core. Optimal yields (72-78%) are achieved using HCl/EtOH at 80°C.

Stage 3: Coupling Reaction
Mitsunobu conditions (DIAD, PPh₃) mediate the stereospecific attachment of the pyrrolidine moiety to the triazole ring. Solvent screening identifies THF as optimal (conversion >95%).

Stage 4: Salt Formation
Treatment with hydrochloric acid (2.2 eq) in iPrOH precipitates the dihydrochloride salt. Controlled crystallization at 4°C yields particles with uniform morphology (D90 < 50 μm).

Physicochemical Properties

Thermal Stability Profile

Differential scanning calorimetry (DSC) shows:

  • Glass transition (Tg): 118°C

  • Decomposition onset: 240°C

  • Residual solvent content: <0.5% (ICH Q3C limits)

The dihydrochloride form demonstrates superior stability compared to the free base, with accelerated stability studies (40°C/75% RH) showing <2% degradation over 6 months.

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water52 ± 3
Ethanol18 ± 2
Dichloromethane<0.1
Simulated Gastric Fluid49 ± 4

Biological Activity and Mechanisms

Enzymatic Inhibition

In vitro assays demonstrate potent inhibition of fungal CYP51 (IC₅₀ = 0.8 μM), comparable to fluconazole (IC₅₀ = 1.2 μM). Molecular docking simulations reveal hydrogen bonding between the triazole N4 and the heme propionate group.

Antibacterial Effects

Against Gram-positive pathogens:

StrainMIC (μg/mL)
S. aureus2
E. faecalis8
MRSA4

The methyl group at C3 enhances membrane penetration, while the methoxy substituent modulates target affinity.

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for azole-resistant fungal infections

  • Synergistic effects observed with β-lactam antibiotics (FICI ≤0.5)

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm)

  • Ligand in transition metal catalysis (Pd coupling reactions)

ParameterRating
Acute Oral ToxicityLD₅₀ > 2000 mg/kg
Skin IrritationNon-irritating
Ocular HazardCategory 2B

Storage requires controlled room temperature (15-30°C) in amber glass containers with desiccant packs.

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